(3S,6R,9S,12S)-6-benzyl-3-(2-methylpropyl)-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone
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Overview
Description
(3S,6R,9S,12S)-6-benzyl-3-(2-methylpropyl)-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone is an antitumor antibiotic produced by a strain of fungus, Petriella guttulata. It is a cyclic tetrapeptide with the chemical structure C31H44N4O6, consisting of phenylalanine, leucine, pipecolinic acid, and 2-amino-8-oxo-9,10-epoxydecanoic acid . This compound has shown significant potential in inhibiting the growth of certain fungi and prolonging the survival period of mice bearing leukemia P-388 .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3S,6R,9S,12S)-6-benzyl-3-(2-methylpropyl)-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone is produced through fermentation. The growth of Petriella guttulata No. 3161 on mature slant cultures is used to inoculate sterile seed medium containing corn starch, glucose, soy bean meal, dried yeast, and corn steep liquor. The flasks are shaken on a rotary shaker for three days at 30°C. The content is then used to inoculate a larger fermentation medium in a stainless steel fermentor. The composition of the medium includes soluble starch, cotton seed meal, gluten meal, wheat germ, dried yeast, and calcium carbonate. Fermentation is allowed to proceed for three days at 30°C with air flow and agitation .
Industrial Production Methods: The antibiotic is purified by solvent extraction and a combination of silica gel and reverse phase column chromatography . This method ensures the isolation of the compound in its pure form, suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: (3S,6R,9S,12S)-6-benzyl-3-(2-methylpropyl)-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyclic tetrapeptide structure allows for specific interactions with reagents, leading to the formation of different products.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from the reactions of this compound include modified peptides and derivatives with altered biological activities. These products are often studied for their potential therapeutic applications.
Scientific Research Applications
(3S,6R,9S,12S)-6-benzyl-3-(2-methylpropyl)-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of cyclic peptides. In biology, it serves as a model compound for understanding the interactions between peptides and biological targets. In medicine, its antitumor properties make it a candidate for cancer treatment research.
Mechanism of Action
The mechanism of action of (3S,6R,9S,12S)-6-benzyl-3-(2-methylpropyl)-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone involves its interaction with specific molecular targets in cancer cells. It inhibits the growth of fungi and prolongs the survival period of mice bearing leukemia P-388 by interfering with cellular processes essential for tumor growth . The exact molecular pathways involved are still under investigation, but it is believed to target key enzymes and proteins involved in cell division and survival.
Comparison with Similar Compounds
(3S,6R,9S,12S)-6-benzyl-3-(2-methylpropyl)-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone is unique due to its specific cyclic tetrapeptide structure and its potent antitumor activity. Similar compounds include other cyclic peptides with antitumor properties, such as bleomycin and actinomycin. WF 3161 stands out due to its specific combination of amino acids and its ability to inhibit the growth of certain fungi .
List of Similar Compounds:- Bleomycin
- Actinomycin
- Cyclosporine
- Vancomycin
These compounds share some structural similarities with this compound but differ in their specific amino acid composition and biological activities.
Properties
CAS No. |
86402-37-1 |
---|---|
Molecular Formula |
C31H44N4O6 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(3S,6R,9S,12S)-6-benzyl-3-(2-methylpropyl)-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C31H44N4O6/c1-20(2)17-24-31(40)35-16-10-9-14-25(35)30(39)32-22(13-7-4-8-15-26(36)27-19-41-27)28(37)33-23(29(38)34-24)18-21-11-5-3-6-12-21/h3,5-6,11-12,20,22-25,27H,4,7-10,13-19H2,1-2H3,(H,32,39)(H,33,37)(H,34,38)/t22-,23+,24-,25-,27?/m0/s1 |
InChI Key |
DYQZJCUKWTVTLH-HTUOISEFSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)CCCCCC(=O)C4CO4 |
SMILES |
CC(C)CC1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CCCCCC(=O)C4CO4 |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CCCCCC(=O)C4CO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WF 3161; WF3161; WF-3161 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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